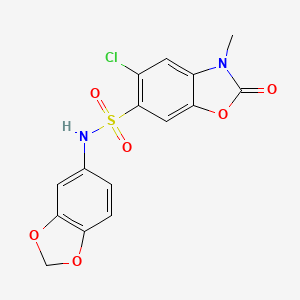![molecular formula C17H15F6N3O B11477537 Benzamide, 2-methyl-N-[2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11477537.png)
Benzamide, 2-methyl-N-[2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluorinated isopropanol moiety and a pyridine ring
Vorbereitungsmethoden
The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexafluorinated isopropanol moiety: This can be achieved through the reaction of hexafluoroacetone with an appropriate alcohol under acidic conditions.
Introduction of the pyridine ring: This step involves the reaction of the hexafluorinated intermediate with a pyridine derivative, often facilitated by a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-methylbenzoic acid or its derivatives under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Analyse Chemischer Reaktionen
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Wissenschaftliche Forschungsanwendungen
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The hexafluorinated isopropanol moiety enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used in various chemical reactions and as a solvent.
Hexafluoroisopropyl alcohol: Another fluorinated alcohol with similar properties but different applications.
Trifluoromethylbenzene: A fluorinated aromatic compound used in organic synthesis and materials science.
The uniqueness of N-(1,1,1,3,3,3-Hexafluoro-2-{[(pyridin-2-yl)methyl]amino}propan-2-yl)-2-methylbenzamide lies in its combination of a hexafluorinated isopropanol moiety and a pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H15F6N3O |
|---|---|
Molekulargewicht |
391.31 g/mol |
IUPAC-Name |
N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylmethylamino)propan-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15F6N3O/c1-11-6-2-3-8-13(11)14(27)26-15(16(18,19)20,17(21,22)23)25-10-12-7-4-5-9-24-12/h2-9,25H,10H2,1H3,(H,26,27) |
InChI-Schlüssel |
JWJZMBQOZRWVBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11477464.png)
![3-[2-(Furan-2-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11477465.png)

![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11477469.png)

![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11477480.png)
![5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11477484.png)
![3-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11477486.png)
![diethyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11477489.png)
![1,3-bis[2-(butylsulfonyl)ethyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B11477491.png)

![1-(4-chlorophenyl)-6-(1-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11477501.png)
![2-Fluoro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B11477506.png)
![6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11477523.png)
